

A Technical Guide to the Physical and Chemical Properties of 2-Indanone

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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Indanone (CAS RN: 615-13-4), a bicyclic ketone, is a significant molecule in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a benzene ring fused to a cyclopentanone ring, serves as a versatile scaffold for the synthesis of a wide array of complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of **2-indanone**, detailed experimental protocols, and its applications in drug development.

Physical Properties

2-Indanone is a white to light yellow crystalline solid at room temperature.^[1] It is known to be hygroscopic and unstable in air at room temperature over extended periods, but can be stored for longer durations under refrigeration.^[2] It is generally insoluble in water but soluble in organic solvents like methanol.^{[2][3]}

Table 1: Physical Properties of 2-Indanone

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O	[4]
Molecular Weight	132.16 g/mol	[4]
Melting Point	50-57 °C	[1]
57-58 °C	[2]	
Boiling Point	218 °C	[1]
Density	1.0712 g/cm ³	[5]
Flash Point	100 °C (closed cup)	[1]
Appearance	White to light yellow crystalline solid	[1]
Solubility	Insoluble in water; Soluble in methanol	[2][3]

Chemical Properties and Reactivity

2-Indanone exhibits reactivity characteristic of ketones, participating in various organic transformations. It is an important intermediate in the synthesis of several active pharmaceutical ingredients, including aprindine and ceforanide.[6]

Key reactions involving **2-indanone** include:

- Reductive Amination: **2-Indanone** can be converted to 2-aminoindene, a crucial intermediate for antihypertensive drugs like delapril and the bronchodilator indacaterol.[6]
- Condensation Reactions: It undergoes condensation reactions, such as the Claisen-Schmidt condensation, with various benzaldehydes to form 2-benzylidene-1-indanone derivatives, which have shown anti-inflammatory properties.[7][8]
- Synthesis of Spiro Compounds: **2-Indanone** is a precursor for the synthesis of spiroisoxazoline derivatives, which have been investigated for their selective COX-2 inhibition and potential as anticancer agents.[9]

Experimental Protocols

Synthesis of 2-Indanone from Indene

A well-established and reliable method for the preparation of **2-indanone** is the oxidation of indene, as detailed in Organic Syntheses.[2][10] This two-step process involves the formation of the monoformate of 1,2-indanediol, followed by hydrolysis and rearrangement to yield **2-indanone**.

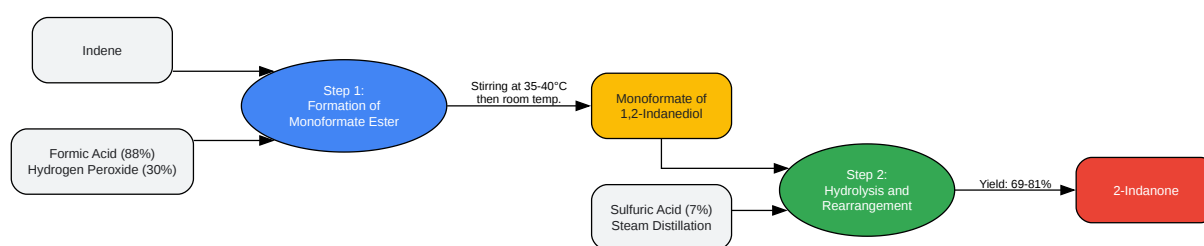
Step 1: Formation of the Monoformate of 1,2-Indanediol

- In a 2-liter, three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
- Maintain the temperature of the mixture at 35–40 °C while adding 116.2 g (1.00 mole) of 98% indene dropwise with stirring over a 2-hour period.
- Rinse the dropping funnel with an additional 100 mL of formic acid and add it to the reaction flask.
- Continue stirring the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.
- Remove the formic acid under reduced pressure using a Claisen flask, ensuring the boiler temperature does not exceed 60 °C. The residue will be a yellowish-brown crystalline solid.

Step 2: Hydrolysis to **2-Indanone**

- In a 5-liter flask fitted with a long condenser connected to an ice-cooled receiver, place 2 liters of 7% (by volume) sulfuric acid and bring it to a boil.
- Add the crude monoformate of 1,2-indanediol obtained from Step 1 to the boiling sulfuric acid solution.
- Introduce steam and perform steam distillation while applying external heat to maintain a constant volume of 2 liters in the boiling flask.

- Continue the steam distillation at a rate of approximately 1 liter per hour until 5–6 liters of distillate have been collected and no more **2-indanone** distills over.
- Filter the cold distillate under suction to collect the white crystalline **2-indanone**.
- Dry the crystals thoroughly on the filter and then in a vacuum desiccator at or below room temperature for about 12 hours.
- The expected yield is 90–107 g (69–81%), with a melting point of 57–58 °C.[2]



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Figure 1. Synthesis of **2-Indanone** from Indene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A general procedure involves dissolving the **2-indanone** sample in an appropriate deuterated solvent, such as CDCl_3 , and acquiring the spectrum on an NMR spectrometer. [11]
- ^{13}C NMR: Similar to ^1H NMR, the sample is dissolved in a deuterated solvent. Due to the lower natural abundance of ^{13}C , a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.[12]

Infrared (IR) Spectroscopy

For a solid sample like **2-indanone**, the IR spectrum can be obtained using the KBr pellet method.

- Thoroughly grind a small amount of **2-indanone** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply high pressure to the die to form a transparent or translucent KBr pellet.
- Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[\[13\]](#)
[\[14\]](#)

Mass Spectrometry (MS)

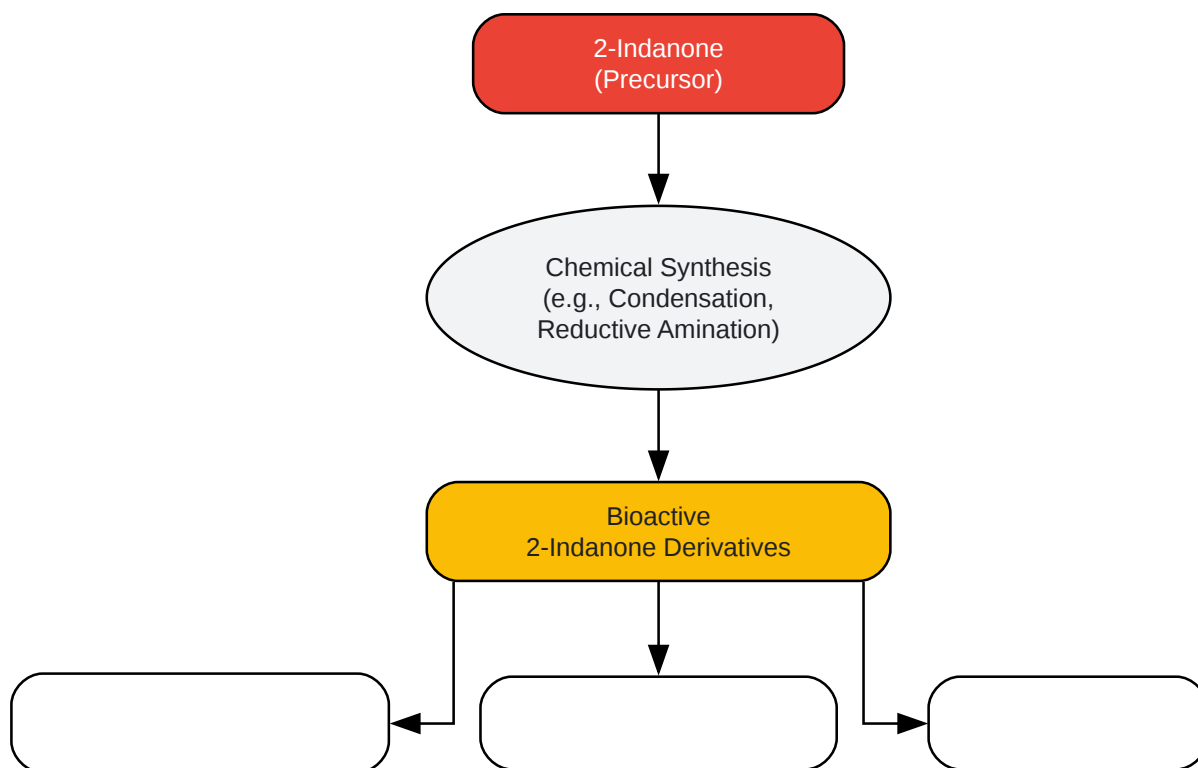
Electron ionization (EI) is a common method for the mass spectral analysis of organic compounds like **2-indanone**. The NIST WebBook provides mass spectral data for **2-indanone**, which can be used for comparison.[\[15\]](#)[\[16\]](#)

Role in Drug Discovery and Development

2-Indanone is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[\[17\]](#) While **2-indanone** itself may not be the active therapeutic agent, its derivatives have shown significant promise in various therapeutic areas.

- **Neurodegenerative Diseases:** Indanone derivatives have been extensively studied as potential treatments for Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and amyloid-beta (A β) aggregation, two key pathological hallmarks of the disease.[\[3\]](#)[\[17\]](#)
- **Anti-inflammatory Agents:** As previously mentioned, 2-benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. Some of these compounds have been shown to block the lipopolysaccharide (LPS)-induced activation of the NF- κ B/MAPK signaling pathway.[\[7\]](#)

- Anticancer Agents: The indanone core is being explored for the development of novel anticancer drugs. Hybrids of indanone with other pharmacophores are being investigated as a strategy to overcome drug resistance.[18]



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Figure 2. **2-Indanone** as a Precursor for Bioactive Derivatives.

Conclusion

2-Indanone is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an invaluable building block for the creation of novel molecules with therapeutic potential. The detailed protocols and compiled data in this guide are intended to support researchers in their efforts to explore the full potential of this important chemical entity.

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